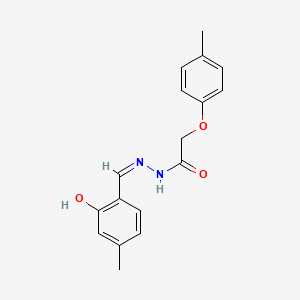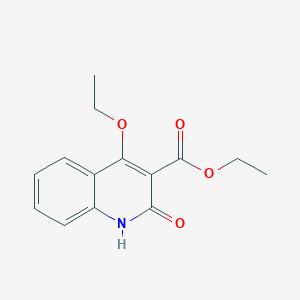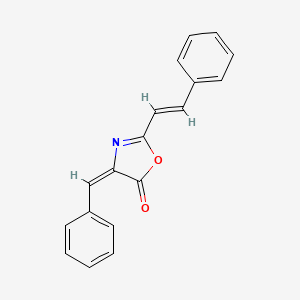![molecular formula C25H34N2O3 B6082883 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)
1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 was first synthesized in 1999 by a group of researchers at the University of Michigan, and it has been the subject of scientific research ever since. MP-10 has shown promise in the treatment of various medical conditions, including addiction, depression, and anxiety.
Aplicaciones Científicas De Investigación
1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied extensively for its potential therapeutic applications. In animal models, this compound has been shown to reduce drug-seeking behavior in cocaine-addicted rats and mice. This compound has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it is believed to act as a partial agonist at the mu opioid receptor and as an antagonist at the delta opioid receptor. This dual action may explain its ability to reduce drug-seeking behavior and its potential use in the treatment of addiction. This compound has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. This compound has also been found to reduce drug-seeking behavior in cocaine-addicted rats and mice, which may be due to its dual action as a partial agonist at the mu opioid receptor and as an antagonist at the delta opioid receptor. In addition, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its potential use in the treatment of addiction, depression, and anxiety. It has been shown to be effective in animal models, and further research is needed to determine its potential use in humans. However, one limitation of this compound is its potential for abuse, as it acts on the mu opioid receptor. Therefore, caution should be taken when studying this compound in the lab.
Direcciones Futuras
There are several future directions for research on 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One area of research is its potential use in the treatment of addiction, depression, and anxiety in humans. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its potential use in the treatment of Parkinson's disease. This compound has been shown to increase dopamine release in the brain, which may be beneficial in the treatment of Parkinson's disease. Finally, further research is needed to determine the exact mechanism of action of this compound, which may lead to the development of more effective drugs for the treatment of addiction, depression, and anxiety.
Métodos De Síntesis
The synthesis method of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(5-methyl-2-furyl)-3-bromobutane with 4-(1-pyrrolidinylcarbonyl)phenol in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
[4-[1-[3-(5-methylfuran-2-yl)butyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-19(24-10-5-20(2)29-24)11-16-26-17-12-23(13-18-26)30-22-8-6-21(7-9-22)25(28)27-14-3-4-15-27/h5-10,19,23H,3-4,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXZVMATBICWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6082800.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6082817.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6082826.png)
![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
